Giripladib
Overview
Description
Giripladib is a small molecule inhibitor of cytosolic phospholipase A2 (cPLA2). It was initially developed by Pfizer Inc. and has been investigated for its potential therapeutic applications in various diseases, including osteoarthritis and breast cancer . The compound is known for its ability to inhibit the activity of cPLA2, an enzyme involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators .
Mechanism of Action
Target of Action
Giripladib, also known as PLA-695, primarily targets the enzyme PLA2G4A (Cytosolic phospholipase A2) . This enzyme plays a crucial role in the production of pro-inflammatory mediators in many tissues, making it an attractive target for the development of novel anti-inflammatory agents .
Mode of Action
It is known to be aPLA2G4A inhibitor . By inhibiting this enzyme, this compound potentially reduces the production of pro-inflammatory mediators, thereby exerting its therapeutic effects .
Biochemical Pathways
It is known that pla2g4a, the target of this compound, is involved in thearachidonic acid pathway . By inhibiting PLA2G4A, this compound may affect the production of eicosanoids, a class of bioactive lipids that includes prostaglandins, thromboxanes, and leukotrienes, all of which play key roles in inflammation .
Pharmacokinetics
It has been under investigation in clinical trials, where its pharmacokinetics among different dose levels were assessed .
Result of Action
It has been suggested that this compound may reduce platelet adhesion and accumulation on collagen, and differentially affect p-selectin expression and gpiibiiia activation depending on the agonist employed . Moreover, it has been shown that this compound can efficiently eliminate breast cancer stem cells (BCSCs) both in vitro and in vivo when combined with certain chemotherapy drugs .
Action Environment
It is widely accepted that gene-environment interactions play a significant role in the effectiveness of drugs . Factors such as diet, lifestyle, exposure to environmental pollutants, and even the gut microbiome can potentially influence the action of drugs
Biochemical Analysis
Biochemical Properties
It acts as an inhibitor of this enzyme, thereby affecting the biochemical reactions that this enzyme is involved in .
Cellular Effects
The cellular effects of Giripladib are primarily related to its inhibition of the PLA2G4A enzyme. This enzyme plays a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism . By inhibiting this enzyme, this compound can potentially influence these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the PLA2G4A enzyme, thereby inhibiting its function . This can lead to changes in gene expression and other downstream effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been studied in clinical trials, where it was administered orally to adult subjects with rheumatoid arthritis .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. It has been studied in a clinical trial where different dose regimens of this compound were compared with naproxen and placebo in subjects with osteoarthritis of the knee .
Metabolic Pathways
Given its role as an inhibitor of the PLA2G4A enzyme, it is likely that it interacts with the metabolic pathways that this enzyme is involved in .
Transport and Distribution
Given its small molecule nature, it is likely that it can freely diffuse across cell membranes .
Subcellular Localization
Given its role as an inhibitor of the cytosolic PLA2G4A enzyme, it is likely that it is primarily localized in the cytosol .
Preparation Methods
. The synthetic route typically involves the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis reaction.
Functionalization of the indole core: Various functional groups are introduced to the indole core through reactions such as halogenation, alkylation, and sulfonation.
Coupling reactions: The functionalized indole core is coupled with other intermediates to form the final compound, Giripladib.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Giripladib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carboxylated derivatives .
Scientific Research Applications
Chemistry: Giripladib is used as a tool compound to study the inhibition of cPLA2 and its effects on lipid metabolism.
Medicine: this compound has been investigated for its therapeutic potential in treating diseases such as osteoarthritis and breast cancer. .
Comparison with Similar Compounds
Giripladib is part of a class of indole-based cPLA2 inhibitors. Similar compounds include:
Ecopladib: Another indole-based cPLA2 inhibitor that has been investigated for its anti-inflammatory properties.
Efipladib: A related compound with similar inhibitory effects on cPLA2.
This compound is unique in its potency and selectivity for cPLA2, making it a valuable tool for studying the enzyme’s role in various diseases . Its ability to inhibit cPLA2 with high specificity distinguishes it from other inhibitors that may have off-target effects .
Properties
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471130 | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865200-20-0 | |
Record name | Giripladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GIRIPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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